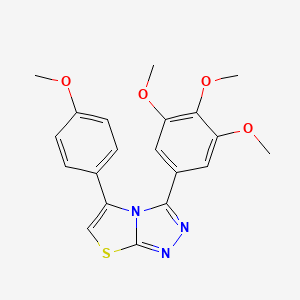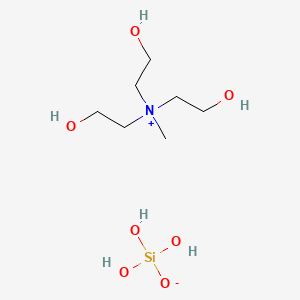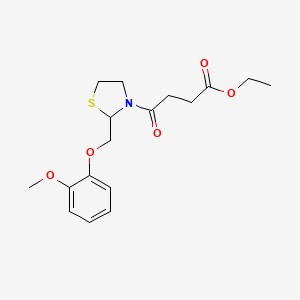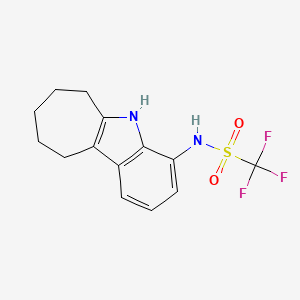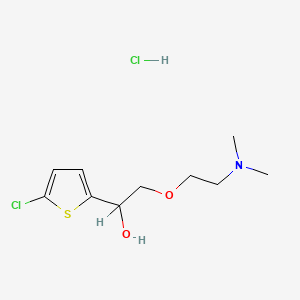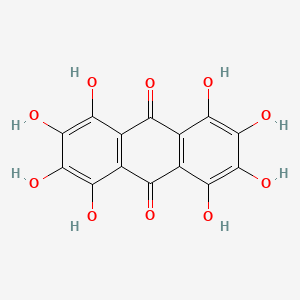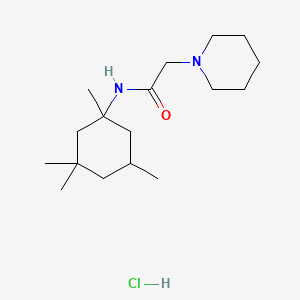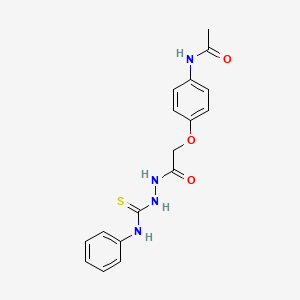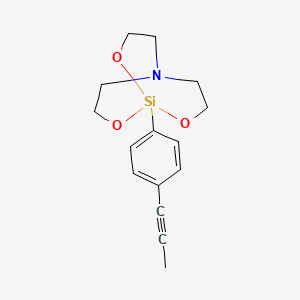
Magnesium, dichlorobis(5-hydroxy-6-methyl-3,4-pyridinedimethanol-N1)-, dipotassium salt, dihydrate, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclorobis(5-hidroxi-6-metil-3,4-piridindimethanol-N1)-magnesio, sal dipotásico, dihidrato, (T-4)- es un compuesto químico complejo con una estructura únicaLa fórmula molecular del compuesto es C16H24Cl2K2MgN2O8, y a menudo se utiliza en investigación debido a sus propiedades distintivas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto implica la reacción de cloruro de magnesio con 5-hidroxi-6-metil-3,4-piridindimethanol en presencia de hidróxido de potasio. La reacción generalmente se lleva a cabo en un medio acuoso bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado. El compuesto resultante se purifica luego mediante cristalización para obtener la forma dihidratada .
Métodos de producción industrial
La producción industrial de este compuesto sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos y equipos de calidad industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis. El producto final se somete a rigurosas medidas de control de calidad para garantizar su idoneidad para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
Diclorobis(5-hidroxi-6-metil-3,4-piridindimethanol-N1)-magnesio, sal dipotásico, dihidrato, (T-4)- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.
Reducción: También puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos deshidroxilados. Las reacciones de sustitución pueden dar como resultado la formación de varios derivados sustituidos .
Aplicaciones Científicas De Investigación
Diclorobis(5-hidroxi-6-metil-3,4-piridindimethanol-N1)-magnesio, sal dipotásico, dihidrato, (T-4)- tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones químicas y como catalizador en ciertos procesos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares y las funciones enzimáticas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como su uso en el desarrollo de fármacos y como agente de diagnóstico.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica su interacción con objetivos y vías moleculares específicos. Puede unirse a ciertas enzimas y receptores, modulando su actividad e influenciando varios procesos bioquímicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a Diclorobis(5-hidroxi-6-metil-3,4-piridindimethanol-N1)-magnesio, sal dipotásico, dihidrato, (T-4)- incluyen:
- Diclorobis(5-hidroxi-6-metil-3,4-piridindimethanol-N1)-magnesio, sal dipotásico, monohidrato
- Diclorobis(5-hidroxi-6-metil-3,4-piridindimethanol-N1)-magnesio, sal dipotásico, anhidro
- Diclorobis(5-hidroxi-6-metil-3,4-piridindimethanol-N1)-magnesio, sal dipotásico, trihidrato
Singularidad
Lo que distingue a Diclorobis(5-hidroxi-6-metil-3,4-piridindimethanol-N1)-magnesio, sal dipotásico, dihidrato, (T-4)- de compuestos similares es su estado de hidratación específico y las propiedades únicas resultantes. La forma dihidratada ofrece características distintivas de solubilidad, estabilidad y reactividad, lo que la hace particularmente valiosa para ciertas aplicaciones.
Propiedades
Número CAS |
132517-86-3 |
|---|---|
Fórmula molecular |
C16H24Cl2K2MgN2O8 |
Peso molecular |
545.8 g/mol |
Nombre IUPAC |
magnesium;dipotassium;[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methanolate;dichloride;dihydrate |
InChI |
InChI=1S/2C8H10NO3.2ClH.2K.Mg.2H2O/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;;;;;/h2*2,11-12H,3-4H2,1H3;2*1H;;;;2*1H2/q2*-1;;;2*+1;+2;;/p-2 |
Clave InChI |
SWSRQKZXWRGGNY-UHFFFAOYSA-L |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)C[O-].CC1=NC=C(C(=C1O)CO)C[O-].O.O.[Mg+2].[Cl-].[Cl-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



